4-Ethoxy-3-nitroaniline

Vue d'ensemble

Description

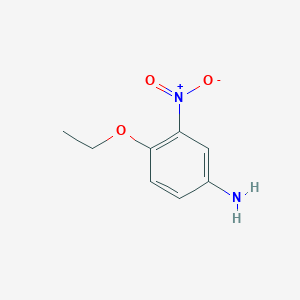

4-Ethoxy-3-nitroaniline is an organic compound with the molecular formula C8H10N2O3. It is a derivative of aniline, where the amino group is substituted with an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-nitroaniline typically involves a multi-step process:

Nitration: The nitration of 4-ethoxyaniline is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or water to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethoxy-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products:

Reduction: 4-Ethoxy-3-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

4-Ethoxy-3-nitroaniline serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The ethoxy group can be replaced by various nucleophiles, enabling the formation of new compounds.

- Reduction Reactions: The nitro group can be reduced to an amino group, leading to derivatives that may exhibit enhanced biological activity.

Pharmaceutical Applications

Research has indicated that this compound and its derivatives possess significant biological activities, including antimicrobial and cytotoxic effects against certain cancer cell lines.

Case Study: Antimicrobial Activity

- A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.

Case Study: Cancer Cell Cytotoxicity

- In vitro studies revealed that derivatives of this compound showed selective cytotoxicity towards specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Material Science

The compound is also explored for its applications in materials science, particularly in the development of organic electronic materials and nonlinear optical devices.

Optical Applications:

- Research into triphenylamine derivatives, which include this compound, has highlighted their potential as materials for two-photon absorption applications due to their strong electron delocalization properties .

Environmental Research

The environmental impact of this compound has been studied regarding its biodegradability and toxicity. Understanding these aspects is crucial for assessing its safety in various applications.

Toxicological Studies:

- Toxicity studies indicate that while the compound possesses useful properties, it also exhibits significant irritation potential to skin and eyes, necessitating careful handling .

Biodegradability:

- Investigations into the biodegradation of similar compounds suggest that modifications to the molecular structure can enhance environmental compatibility, which is vital for sustainable chemical practices .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Participates in nucleophilic substitutions and reductions |

| Pharmaceuticals | Potential antimicrobial and anticancer agent | Exhibits cytotoxicity against cancer cell lines; effective against bacteria |

| Material Science | Candidate for organic electronics and nonlinear optical devices | Strong electron delocalization; applicable in two-photon absorption |

| Environmental Research | Studies on toxicity and biodegradability | Significant skin/eye irritation; potential for environmental modifications |

Mécanisme D'action

The mechanism of action of 4-Ethoxy-3-nitroaniline primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. This process often involves the formation of nitroso and hydroxylamine intermediates. The molecular targets and pathways depend on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

4-Nitroaniline: Similar structure but lacks the ethoxy group.

3-Nitroaniline: Nitro group at the third position without the ethoxy group.

2-Nitroaniline: Nitro group at the second position without the ethoxy group.

Uniqueness: 4-Ethoxy-3-nitroaniline is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical properties and reactivity. The ethoxy group increases the electron density on the benzene ring, influencing the compound’s reactivity in electrophilic and nucleophilic substitution reactions.

Activité Biologique

4-Ethoxy-3-nitroaniline, an organic compound with the chemical formula CHNO, is characterized by the presence of both an ethoxy group and a nitro group attached to an aniline structure. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial properties, cytotoxic effects on cancer cell lines, and potential enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Target Interactions

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.

- Antimicrobial Activity : It exhibits activity against various microbial strains, making it a candidate for further pharmaceutical applications.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. The compound has shown effectiveness against a range of bacteria and fungi, as summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that this compound could be a valuable agent in treating infections caused by resistant strains.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Notably, studies have indicated that the compound can induce apoptosis in certain cancer cells, as shown in the following table:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF-7 (breast cancer) | 30 | |

| A549 (lung cancer) | 20 |

The observed cytotoxicity suggests potential applications in cancer therapy.

Biochemical Pathways

The compound is involved in several biochemical pathways that mediate its effects:

- Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism is crucial for its cytotoxic effects.

- Metabolic Pathways : this compound is metabolized by enzymes such as monooxygenases and dioxygenases, affecting its biological activity and toxicity.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results highlighted significant antimicrobial activity, particularly against Gram-positive bacteria, supporting its potential use as a therapeutic agent. -

Cytotoxicity Assessment

Research conducted at a university laboratory assessed the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound effectively induced apoptosis and inhibited cell proliferation in a dose-dependent manner.

Pharmacokinetics

Following administration, pharmacokinetic studies indicate that this compound is rapidly absorbed and extensively metabolized. Approximately 75-79% of the dose is excreted in urine within 72 hours, influencing its therapeutic window and safety profile.

Propriétés

IUPAC Name |

4-ethoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQGCNLLLDKOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170368 | |

| Record name | p-Phenetidine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1777-87-3 | |

| Record name | p-Phenetidine, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenetidine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.